molecular formula C21H28O2 B303254 propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate

propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate

Número de catálogo B303254
Peso molecular: 312.4 g/mol
Clave InChI: CLBCEBCGAWBHAK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate, also known as PDCC, is a synthetic compound that belongs to the class of cycloheptene derivatives. This compound has been widely studied due to its potential applications in scientific research, particularly in the field of neuroscience.

Mecanismo De Acción

Propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate acts as a competitive antagonist of the NMDA receptor, binding to the receptor site and preventing the binding of glutamate, which is the endogenous ligand for the receptor. This results in a decrease in the activity of the receptor and a reduction in the influx of calcium ions into the neuron. This mechanism of action has been shown to be responsible for the neuroprotective effects of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate in various animal models of neurological disorders.
Biochemical and Physiological Effects:
propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of intracellular signaling pathways. propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate has also been shown to have neuroprotective effects in various animal models of neurological disorders, including ischemia, traumatic brain injury, and neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate is its ability to selectively modulate the activity of the NMDA receptor, which is an important target for the development of drugs for the treatment of neurological disorders. However, one of the limitations of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate is its relatively low potency compared to other NMDA receptor antagonists, which may limit its usefulness in certain experimental settings.

Direcciones Futuras

There are several potential future directions for the study of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate and its potential applications in scientific research. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate. Another area of interest is the investigation of the potential therapeutic applications of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate in the treatment of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Finally, the study of the biochemical and physiological effects of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate may provide insights into the mechanisms underlying synaptic plasticity and memory formation.

Métodos De Síntesis

The synthesis of propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate involves several steps, including the reaction of 1,2,3,4-tetrahydroisoquinoline with acetaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the esterification of the resulting carboxylic acid with propyl alcohol.

Aplicaciones Científicas De Investigación

Propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate has been widely used in scientific research due to its potential applications in the field of neuroscience. Specifically, propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is an important receptor involved in the regulation of synaptic plasticity and memory formation. propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine, serotonin, and noradrenaline systems.

Propiedades

Nombre del producto

propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate

Fórmula molecular

C21H28O2

Peso molecular

312.4 g/mol

Nombre IUPAC

propyl 2,3-dimethyl-1,4,4a,5,6,7-hexahydrodibenzo[1,4-c:1//',2//'-f][7]annulene-11b-carboxylate

InChI

InChI=1S/C21H28O2/c1-4-12-23-20(22)21-14-16(3)15(2)13-18(21)10-7-9-17-8-5-6-11-19(17)21/h5-6,8,11,18H,4,7,9-10,12-14H2,1-3H3

Clave InChI

CLBCEBCGAWBHAK-UHFFFAOYSA-N

SMILES

CCCOC(=O)C12CC(=C(CC1CCCC3=CC=CC=C23)C)C

SMILES canónico

CCCOC(=O)C12CC(=C(CC1CCCC3=CC=CC=C23)C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.